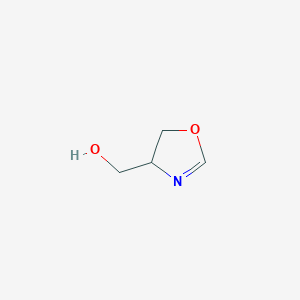

(4,5-Dihydro-1,3-oxazol-4-yl)methanol

Description

Structure

2D Structure

Properties

CAS No. |

106323-73-3 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

4,5-dihydro-1,3-oxazol-4-ylmethanol |

InChI |

InChI=1S/C4H7NO2/c6-1-4-2-7-3-5-4/h3-4,6H,1-2H2 |

InChI Key |

UHUALVWZYFNZSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N=CO1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dihydro 1,3 Oxazol 4 Yl Methanol and Its Derivatives

General Strategies for Dihydrooxazole Ring Formation

The formation of the dihydrooxazole, or oxazoline (B21484), ring is typically achieved through the cyclization of a precursor containing both an amino and a hydroxyl group with a carbonyl-containing moiety.

A foundational and widely utilized strategy for synthesizing the dihydrooxazole ring involves the condensation of a β-amino alcohol with a carboxylic acid or its derivatives (such as esters, acid chlorides, or nitriles). This process is fundamentally an amidation followed by cyclodehydration. libretexts.orgresearchgate.net

The reaction begins with the formation of a covalent bond between the amine nitrogen of the amino alcohol and the carboxyl carbon of the carboxylic acid, which produces a β-hydroxy amide intermediate. libretexts.org Subsequent intramolecular cyclization, often promoted by dehydrating agents or heat, eliminates a molecule of water to form the five-membered dihydrooxazole ring. libretexts.orglibretexts.org A variety of reagents can be used to facilitate this cyclization, including thionyl chloride, phosphorus pentoxide, or the Deoxo-Fluor reagent. researchgate.netnih.gov

This method is versatile, allowing for modifications by incorporating a diverse range of functional groups through the selection of readily available chiral β-amino alcohols and carboxylic acid precursors. researchgate.net

To enhance efficiency, reduce waste, and simplify procedures, one-pot synthetic strategies have been developed for dihydrooxazole scaffolds. These methods combine multiple reaction steps into a single procedural operation without isolating intermediates, thereby increasing atom economy. jsynthchem.com

Several one-pot approaches have been reported:

Palladium-Catalyzed Cyclization: A convenient, ligand-free, one-pot reaction catalyzed by Palladium(II) acetate (B1210297) (Pd(OAc)2) has been developed for the synthesis of oxazolines from readily available acid chlorides and propargylamine. researchgate.net

Deoxo-Fluor Mediated Synthesis: Carboxylic acids can be directly converted into various 2-substituted oxazolines in a one-pot procedure using the Deoxo-Fluor reagent, which facilitates the necessary cyclodehydration. researchgate.net

Multicomponent Reactions (MCRs): MCRs that combine three or more reactants simultaneously are particularly efficient. jsynthchem.com A novel method joins four components in a single pot, involving the addition of Grignard reagents to ortho-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles, leading to complex N-amino-benzylated phenols after workup. nih.gov Another approach involves a Lewis acid-promoted three-component reaction of amides, ynals, and sodium sulfinates to produce a range of aryl-substituted oxazoles. researchgate.net

These one-pot methods offer significant advantages in terms of operational simplicity and step economy for the rapid construction of diverse dihydrooxazole libraries. jsynthchem.comresearchgate.net

Asymmetric Synthesis of Chiral (4,5-Dihydro-1,3-oxazol-4-yl)methanol Analogues

Chiral oxazolines are of paramount importance as ligands in asymmetric catalysis. rsc.org Consequently, the development of synthetic methods that control the stereochemistry at the chiral centers of the oxazoline ring is a critical research area.

Stereoselective synthesis aims to control the relative configuration of stereocenters. In the context of dihydrooxazoles, this often involves reactions that favor the formation of one diastereomer over another.

Aziridine (B145994) Ring Opening: A regio- and stereospecific ring-opening reaction of chiral trisubstituted aziridines provides a powerful method for constructing molecules with quaternary β-substituted-α-amino functional groups. nih.gov This approach allows for the stereoselective formation of highly functionalized systems under mild, metal-free conditions. nih.gov

1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition reaction is a highly effective tool for building five-membered heterocycles with excellent control over stereochemistry. mdpi.com The reaction between nitrones or nitrile oxides and alkenes can proceed with high regio- and stereoselectivity to yield substituted isoxazolines (oxygen/nitrogen arrangement isomers of oxazolines), demonstrating the power of this method for controlling stereocenter formation. researchgate.net

Synergistic Catalysis: In the synthesis of chiral oxazolines from vinylogous isocyano esters and aldehydes, a synergistic silver/organocatalysis system has been shown to afford the target heterocycles with excellent diastereoselectivity. acs.org

These methods are crucial for creating complex molecules where the spatial arrangement of substituents is key to their function.

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. This is typically achieved using chiral catalysts, auxiliaries, or reagents.

Catalytic Asymmetric Heine Reaction: The Heine reaction, which constructs oxazolines from N-acylaziridines, has been developed into a catalytic asymmetric process. rsc.org Using a chiral ytterbium(III)–N,N′-dioxide complex, a library of pyridine-oxazolines was obtained with high enantioselectivities (up to 98% ee). rsc.org

Synergistic Silver/Organocatalysis: A multicatalytic approach combining a bifunctional Brønsted base–squaramide organocatalyst with a silver Lewis acid has been successfully applied to the reaction of unactivated ketones with isocyanoacetate esters. rsc.org This formal [3+2] cycloaddition provides chiral oxazolines bearing a quaternary stereocenter in high yields and with excellent enantioselectivity. rsc.org Similarly, the reaction of vinylogous isocyano esters with various aldehydes, promoted by a squaramide/silver oxide system, yields chiral oxazolines with enantiomeric excesses ranging from 60% to 95% ee. acs.org

Use of Chiral Amino Alcohols: A straightforward and common method involves starting with enantiomerically pure amino alcohols, which are often commercially available. The reaction of these chiral precursors with carboxylic acid derivatives transfers the existing chirality to the final oxazoline product. acs.orgresearchgate.net

The table below summarizes the results of an enantioselective diethylzinc (B1219324) addition to an N-diphenylphosphinoylimine catalyzed by various synthesized chiral oxazoline ligands, demonstrating their efficacy. acs.org

| Entry | Catalyst | Yield (%) | ee (%) | Configuration |

| 1 | 4a | 91 | 81 | S |

| 2 | 4b | 92 | 93 | S |

| 3 | 4c | 95 | 89 | S |

| 4 | 4d | 94 | 88 | S |

| 5 | 4e | 90 | 92 | S |

| 12 | 4l | 93 | 76 | R |

| 13 | 5 | 85 | 23 | S |

Reaction was carried out at room temperature in the presence of a stoichiometric amount of oxazoline for 48 h. Data sourced from The Journal of Organic Chemistry. acs.org

Specific Reaction Pathways for Substituted this compound Scaffolds

The functionalization of the this compound scaffold allows for the creation of a vast array of derivatives with tailored properties. Specific reaction pathways can introduce substituents at various positions on the heterocyclic ring.

One notable pathway involves a multi-component reaction where the dihydrooxazole ring acts as a nucleophile. In a four-component reaction, the sp2 nitrogen atom of various 4,5-dihydrooxazoles adds to ortho-quinone methides (o-QMs), which are generated in situ from the reaction of Grignard reagents with ortho-OBoc salicylaldehydes. nih.gov This process enables the rapid assembly of complex N-amino-benzylated phenols, demonstrating a unique reactivity pattern for the dihydrooxazole scaffold. nih.gov

The table below illustrates the scope of this four-component reaction with different salicylaldehydes, Grignard reagents, and dihydrooxazoles.

| Product | Aldehyde | Grignard | Dihydrooxazole | Yield (%) |

| 25 | 1 | 6 | 10 | 81 |

| 26 | 2 | 6 | 10 | 80 |

| 28 | 4 | 6 | 10 | 79 |

| 30 | 1 | 8 | 10 | 81 |

| 35 | 1 | 6 | 11 | 75 |

| 38 | 1 | 6 | 14 | 82 |

Data sourced from PubMed Central. nih.gov

Furthermore, the synthesis of specific substituted derivatives such as (2-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methanol and [2-(4-fluorophenyl)-2,5-dihydro-1,3-oxazol-4-yl]methanol highlights the ability to introduce varied alkyl and aryl groups at the 2-position of the ring, typically by selecting the corresponding carboxylic acid or nitrile precursor in a condensation reaction. chemsynthesis.comchemsynthesis.com

Synthesis from Oxazoline Precursors and Formaldehyde (B43269)

The introduction of a hydroxymethyl group onto an oxazoline precursor at the C4 position using formaldehyde is a theoretically plausible but less commonly documented direct method. This transformation would likely involve the reaction of a carbanion or an equivalent nucleophile at the C4 position of the oxazoline ring with formaldehyde as a one-carbon electrophile. The generation of such a nucleophile would typically require the deprotonation of the C-H bond at the C4 position using a strong base.

The high reactivity of formaldehyde can sometimes lead to polycondensation or other side reactions. beilstein-journals.org However, techniques that ensure a very low concentration of formaldehyde, such as using diffusion mixing where formaldehyde vapors are slowly absorbed into the reaction mixture, have been employed to generate reactive methylidene adducts from active methylene (B1212753) compounds. beilstein-journals.org A similar strategy could potentially be adapted for the controlled hydroxymethylation of a suitably activated oxazoline precursor. For instance, the reaction of certain amines with formaldehyde is a known method for forming methylenediamine derivatives. researchgate.net While direct literature on the reaction of a simple 4,5-dihydro-1,3-oxazole with formaldehyde to yield the target methanol (B129727) derivative is scarce, the fundamental principles of C-C bond formation using formaldehyde as a C1 building block are well-established in organic synthesis.

Reduction Reactions for Hydroxymethyl Group Introduction

A more conventional and widely applicable strategy for introducing a hydroxymethyl group onto the oxazoline ring involves the reduction of a pre-installed carbonyl-containing functional group at the C4 position. This two-step approach consists of first synthesizing a 4-carboxy-oxazoline or a 4-alkoxycarbonyl-oxazoline, followed by its reduction to the primary alcohol.

The precursor, 4-carboxy-4,5-dihydro-1,3-oxazole, can be synthesized from the amino acid serine. The subsequent reduction of the carboxylic acid or its ester derivative is a standard transformation in organic chemistry. Powerful reducing agents are typically required for this conversion.

Table 1: Common Reducing Agents for Carboxylic Acid/Ester Reduction

| Reducing Agent | Formula | Typical Conditions | Substrate |

| Lithium aluminum hydride | LiAlH₄ | Anhydrous ether or THF, 0 °C to reflux | Carboxylic acids, Esters |

| Borane | BH₃ | THF complex (BH₃·THF) | Carboxylic acids |

| Sodium borohydride | NaBH₄ | Methanol or Ethanol | Esters (often requires higher temp. or additives) |

The choice of reducing agent is crucial to ensure the integrity of the oxazoline ring, which is generally stable to nucleophilic attack by hydride reagents but can be susceptible to cleavage under harsh acidic or basic conditions. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of both carboxylic acids and esters to alcohols. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The general transformation is depicted below:

R-CO₂R' (where R' = H or alkyl) + [H] → R-CH₂OH

This reduction methodology is a cornerstone of synthetic organic chemistry and has been applied to a wide array of heterocyclic systems. nih.gov

Nucleophilic Substitution for Ring Functionalization

Derivatives of this compound can be readily prepared via nucleophilic substitution reactions. This approach is particularly useful when a suitable leaving group is present on the methyl group of a 4-methyloxazoline derivative. A key intermediate for this strategy is a 4-(halomethyl)-4,5-dihydro-1,3-oxazole.

For example, iodocyclization of O-alkenyl imidates can produce 4-(iodomethyl)-4,5-dihydro-1,3-oxazoles. rsc.org The iodide atom in this intermediate serves as an excellent leaving group, which can be displaced by a variety of nucleophiles to introduce diverse functional groups.

Table 2: Examples of Nucleophilic Substitution on 4-(Iodomethyl)oxazoline

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Hydroxymethyl (-CH₂OH) |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Alkoxymethyl (-CH₂OR) |

| Cyanide | Sodium cyanide (NaCN) | Cyanomethyl (-CH₂CN) |

| Azide (B81097) | Sodium azide (NaN₃) | Azidomethyl (-CH₂N₃) |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | Aminomethyl (-CH₂NR₂) |

| Thiolates | Sodium thiomethoxide (NaSMe) | Thiomethyl (-CH₂SR) |

This synthetic route offers high versatility for creating a library of derivatives from a common precursor. Nucleophilic substitution reactions have been extensively studied on various heterocyclic scaffolds, including oxazolino-fused systems, demonstrating the broad applicability of this method. nih.govnih.gov

Cyclization Reactions Involving Various Precursors

The most fundamental and common approach for synthesizing the this compound core structure is through the cyclization of an appropriate acyclic precursor. This method builds the heterocyclic ring system with the desired hydroxymethyl group already incorporated into one of the starting materials.

The primary route involves the condensation of a 2-amino alcohol with a carboxylic acid or its derivatives (such as acyl chlorides or nitriles). wikipedia.org To obtain the 4-hydroxymethyl substituent, the required amino alcohol precursor is 2-amino-1,3-propanediol, commonly known as serinol. Serinol itself is readily derived from the reduction of the amino acid serine. nih.gov

The reaction can be facilitated by dehydrating agents or by converting the carboxylic acid to a more reactive species.

Common Cyclization Methods for Oxazoline Synthesis:

From Carboxylic Acids: Direct condensation of serinol with a carboxylic acid, often requiring a dehydrating agent or high temperatures. A one-pot method using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has been developed for the synthesis of oxazolines from carboxylic acids and 2-haloethylamines, which could be adapted for serinol. nih.gov

From Acyl Chlorides: Serinol reacts readily with acyl chlorides, typically in the presence of a base to neutralize the HCl byproduct. wikipedia.org

From Nitriles: The reaction of serinol with a nitrile, often catalyzed by a Lewis acid, provides another efficient route to 2-substituted-4-hydroxymethyloxazolines.

From Aldehydes: The reaction of an amino alcohol with an aldehyde produces an intermediate oxazolidine, which can then be oxidized (e.g., with N-bromosuccinimide) to the corresponding oxazoline. wikipedia.org

Another powerful cyclization method is the intramolecular reaction of precursors containing both the nucleophilic (hydroxyl and amino) and electrophilic moieties. For instance, the iodocyclization of O-alkenyl imidates, formed from amino alcohols, leads to the formation of 4-substituted oxazolines. rsc.org Similarly, the reaction of (Z)-2-en-4-yn-1-ols with trichloroacetonitrile (B146778) proceeds via nucleophilic attack of the hydroxyl group followed by cyclization to yield 4-substituted oxazolines. nih.gov These methods highlight the diverse range of precursors that can be employed to construct the desired heterocyclic system.

Reactivity and Mechanistic Transformations of 4,5 Dihydro 1,3 Oxazol 4 Yl Methanol

Functional Group Interconversions of the Hydroxymethyl Moiety

The hydroxymethyl group at the 4-position of the dihydrooxazole ring is a primary alcohol and, as such, can undergo a range of standard functional group interconversions. These transformations are essential for the derivatization of (4,5-dihydro-1,3-oxazol-4-yl)methanol and its incorporation into more complex molecular architectures. Key interconversions include oxidation, esterification, and halogenation.

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (4,5-dihydro-1,3-oxazol-4-yl)carbaldehyde. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The resulting aldehyde is a valuable intermediate for further carbon-carbon bond-forming reactions.

Esterification: The hydroxyl group can be readily converted to a variety of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. The reverse reaction, the saponification of an ester to furnish the primary alcohol, has been documented in a related complex molecule containing a dihydrooxazole moiety, highlighting the reversibility of this process. nih.gov

Halogenation: Conversion of the hydroxymethyl group to a halomethyl group provides a reactive handle for nucleophilic substitution reactions. While direct halogenation of this compound is not extensively documented, the synthesis of 2-(halomethyl)-4,5-diaryloxazoles from the corresponding chloroacetyl esters of benzoin (B196080) is a well-established route. nih.gov These halomethyl-substituted oxazoles have been shown to react with a diverse range of nucleophiles, including amines, alkoxides, and sulfur nucleophiles. nih.gov A similar reactivity pattern is anticipated for 4-halomethyl-4,5-dihydro-1,3-oxazoles.

Table 1: Summary of Functional Group Interconversions of the Hydroxymethyl Moiety

| Transformation | Reagents and Conditions | Product |

| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) in an appropriate solvent. | (4,5-Dihydro-1,3-oxazol-4-yl)carbaldehyde |

| Esterification | Carboxylic acid with acid catalyst, or acid chloride/anhydride with a base. | (4,5-Dihydro-1,3-oxazol-4-yl)methyl ester |

| Halogenation | Thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). | 4-(Halomethyl)-4,5-dihydro-1,3-oxazole |

Cycloaddition Reactions of Dihydrooxazole N-Oxides

The nitrogen atom of the dihydrooxazole ring can be oxidized to form a dihydrooxazole N-oxide. These N-oxides are 1,3-dipoles and can participate in cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. While the direct N-oxidation and subsequent cycloaddition of this compound has not been specifically detailed, the reactivity of analogous systems provides significant insight into this potential transformation.

A notable example is the generation of 2-phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide from the corresponding 4-nitromethyl derivative. rsc.org This nitrile oxide undergoes cycloaddition with styrene (B11656) to yield a mixture of diastereoisomeric dihydroisoxazoles. rsc.org This reaction demonstrates the viability of the dihydrooxazole N-oxide as a 1,3-dipole in [3+2] cycloaddition reactions. It is expected that the N-oxide of this compound would exhibit similar reactivity with a range of dipolarophiles, such as alkenes and alkynes, to afford novel isoxazoline- and isoxazole-containing structures. The reaction may also be accompanied by the formation of furoxan N-oxides through dimerization of the nitrile oxide. rsc.org

Table 2: Representative Cycloaddition Reaction of a Dihydrooxazole N-Oxide Derivative

| Dihydrooxazole Precursor | Dipolarophile | Product | Reference |

| 2-Phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide | Styrene | Diastereoisomeric dihydroisoxazoles | rsc.org |

Intramolecular Cyclizations and Rearrangement Pathways

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a latent electrophilic center at C2 of the dihydrooxazole ring, allows for the potential of intramolecular cyclizations and rearrangements under specific conditions. These transformations can lead to the formation of novel bicyclic or rearranged heterocyclic systems.

While specific examples for the title compound are not prevalent, related transformations in similar systems illustrate the possibilities. For instance, intramolecular 1,3-dipolar cycloadditions of azomethine ylides derived from aziridine (B145994) precursors bearing a pendant dipolarophile are known to form macrolide-type paracyclophanes. researchgate.net Another relevant transformation is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazol-5-ones to yield 4,5-disubstituted oxazoles. nih.gov Although this rearrangement occurs in a fully aromatic oxazole (B20620) system, it highlights the potential for skeletal reorganization in related heterocyclic structures.

Furthermore, upon suitable activation of the dihydrooxazole ring, for example through N-quaternization, the hydroxymethyl group could potentially act as an intramolecular nucleophile, leading to the formation of a fused bicyclic system. The feasibility of such a pathway would be dependent on the ring size of the resulting product and the reaction conditions employed.

Reactions with Nitrogenous Bases

The dihydrooxazole ring can react with various nucleophiles, including nitrogenous bases. These reactions can either involve the dihydrooxazole ring itself, leading to ring-opening or substitution, or they can be facilitated by the base in multicomponent reactions.

A significant example of the reactivity of dihydrooxazoles with base-generated species is their nucleophilic addition to ortho-quinone methides. nih.gov In this multicomponent reaction, a Grignard reagent acts as a base to generate the reactive ortho-quinone methide, which is then trapped by the dihydrooxazole. nih.gov This demonstrates the ability of the dihydrooxazole nitrogen to act as a nucleophile.

Furthermore, the dihydrooxazole ring can be activated by electrophiles, rendering it susceptible to nucleophilic attack. For instance, protonation of the dihydrooxazole with an acid, followed by the addition of a secondary amine, can lead to ring opening. nih.gov Additionally, 2-(halomethyl)-4,5-diphenyloxazoles have been shown to react with a variety of primary and secondary amines, such as ethanolamine, cyclohexylamine, aniline, diethylamine, morpholine, N-methyl piperazine, and imidazole (B134444), to afford the corresponding N-substituted (2-aminomethyl) oxazoles. nih.gov This suggests that if the hydroxymethyl group of this compound is converted to a suitable leaving group, it would readily react with nitrogenous bases. The reaction of dihydrooxazoles in the presence of imidazole has also been reported in the context of rearrangements of more complex systems. nih.gov

Table 3: Examples of Reactions of Dihydrooxazole Derivatives with Nitrogenous Bases/Base-Generated Species

| Dihydrooxazole Derivative | Nitrogenous Base/Base-Generated Species | Reaction Type | Product Type | Reference |

| Assorted 4,5-dihydrooxazoles | Base-generated ortho-quinone methide | Nucleophilic addition | N-amino-benzylated phenols | nih.gov |

| Activated 4,5-dihydrooxazoles | Secondary amines | Ring-opening | Ring-opened products | nih.gov |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Primary and secondary amines | Nucleophilic substitution | N-Substituted (2-aminomethyl) oxazoles | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4,5 Dihydro 1,3 Oxazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (4,5-Dihydro-1,3-oxazol-4-yl)methanol, both one-dimensional (1D) and two-dimensional (2D) NMR methods provide comprehensive data for unambiguous structural assignment.

1D NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment, connectivity, and number of protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the oxazoline (B21484) ring and the hydroxymethyl substituent. The protons at the C4, C5, and C2 positions of the ring, along with those of the CH₂OH group, give rise to characteristic chemical shifts and coupling patterns. Based on data from analogous substituted dihydrooxazoles, the anticipated ¹H NMR data are summarized in the table below. rsc.orgresearchgate.net The C4 proton (H4) typically appears as a multiplet due to coupling with protons on C5 and the adjacent methylene (B1212753) group. The two protons on C5 are diastereotopic, meaning they are chemically non-equivalent, and are expected to appear as separate signals, each likely as a doublet of doublets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), providing clear differentiation between the carbons of the heterocyclic ring and the hydroxymethyl group. rsc.orgrsc.orgepfl.chpitt.edu The carbon atom at the C2 position, situated between the oxygen and nitrogen atoms, is expected to resonate furthest downfield compared to the other sp³-hybridized carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 2 | ¹H | ~4.5 - 5.0 | s | - |

| 4 | ¹H | ~4.0 - 4.4 | m | - |

| 5 | ¹H (a) | ~4.2 - 4.6 | dd | J(H5a, H5b) ≈ 9-10, J(H5a, H4) ≈ 8-9 |

| 5 | ¹H (b) | ~3.8 - 4.2 | dd | J(H5b, H5a) ≈ 9-10, J(H5b, H4) ≈ 6-7 |

| CH₂OH | ¹H | ~3.5 - 3.8 | m | - |

| CH₂OH | ¹H | ~2.0 - 3.0 | br s | - |

| 2 | ¹³C | ~150 - 165 | - | - |

| 4 | ¹³C | ~68 - 75 | - | - |

| 5 | ¹³C | ~65 - 72 | - | - |

| CH₂OH | ¹³C | ~60 - 65 | - | - |

2D NMR Techniques (e.g., COSY, ROESY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be observed between the H4 proton and the two diastereotopic H5 protons, as well as between the H4 proton and the protons of the hydroxymethyl (CH₂OH) group. This confirms the connectivity of the substituent at the C4 position.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. nih.gov This technique provides an unambiguous link between the ¹H and ¹³C assignments. For instance, it would show a cross-peak connecting the H4 signal to the C4 signal, the H5 signals to the C5 signal, and so on, confirming the carbon skeleton.

A correlation from the H2 proton to the C4 and C5 carbons.

Correlations from the H4 proton to the C2, C5, and the hydroxymethyl carbon.

Correlations from the hydroxymethyl protons to the C4 carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. ROESY can be used to determine the relative stereochemistry of the molecule by observing through-space interactions, for example, between the H4 proton and one of the H5 protons, which can help define the conformation of the five-membered ring.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is utilized to determine the precise mass of the molecule, which in turn allows for the calculation of its elemental formula. The molecular formula for this compound is C₄H₇NO₂. HRMS would be expected to measure the mass of the molecular ion with high accuracy, typically within 5 ppm, confirming this composition. nih.gov

Table 2: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass | Expected HRMS Result |

| [M+H]⁺ | C₄H₈NO₂⁺ | 102.0555 | 102.0555 ± 0.0005 |

| [M+Na]⁺ | C₄H₇NO₂Na⁺ | 124.0374 | 124.0374 ± 0.0006 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique suitable for polar and thermally labile molecules like this compound. nih.govmdpi.com In positive-ion mode, the molecule readily forms a protonated molecular ion, [M+H]⁺, at m/z 102. Tandem mass spectrometry (MS/MS) of this precursor ion can be performed to induce fragmentation and gain structural insights. nih.gov Plausible fragmentation pathways for the [M+H]⁺ ion could include:

Loss of water (H₂O): A neutral loss of 18 Da from the protonated hydroxymethyl group.

Loss of formaldehyde (B43269) (CH₂O): A neutral loss of 30 Da, also involving the hydroxymethyl substituent.

Ring cleavage: Fragmentation of the dihydrooxazole ring, leading to characteristic product ions that can help confirm the ring structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of sufficient quality can be obtained, this technique can provide precise information on bond lengths, bond angles, and torsional angles. nih.gov

For this compound, which is a chiral molecule due to the stereocenter at the C4 position, X-ray crystallography of an enantiomerically pure sample can be used to determine its absolute configuration (i.e., whether it is the R or S enantiomer). The analysis would reveal the exact conformation of the five-membered ring, which is typically in a non-planar "envelope" or "twist" conformation. Furthermore, the crystallographic data would show intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom, which dictate the packing of the molecules in the crystal lattice. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques are crucial for confirming the key structural features: the hydroxyl group (-OH), the carbon-hydrogen (C-H) bonds of the aliphatic ring and methanol (B129727) substituent, the carbon-nitrogen double bond (C=N) of the oxazoline ring, and the carbon-oxygen (C-O) single bonds.

The vibrational modes of a molecule can be broadly categorized into stretching (ν) and bending (δ) vibrations. In IR spectroscopy, a vibration must result in a change in the molecule's dipole moment to be "IR active" and absorb infrared radiation. In Raman spectroscopy, a vibration must cause a change in the polarizability of the molecule to be "Raman active" and scatter light at a different frequency. Often, these two techniques provide complementary information.

A detailed analysis of the expected vibrational frequencies for this compound can be inferred from the known characteristic absorption and scattering regions of its constituent functional groups and by comparison with structurally similar compounds.

Key Functional Group Vibrations:

O-H Stretching: The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol group. libretexts.orgmasterorganicchemistry.comlibretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding between molecules in the sample. In Raman spectroscopy, the O-H stretch is typically a weak and broad signal.

C-H Stretching: The aliphatic C-H stretching vibrations from the CH₂ and CH groups of the dihydro-oxazole ring and the CH₂ of the methanol group are expected to appear in the 2850-3000 cm⁻¹ region. libretexts.orgmsu.edu These bands are typically of medium to strong intensity in both IR and Raman spectra.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (imine) within the oxazoline ring is a key diagnostic feature. This vibration is expected to give rise to a medium to strong absorption band in the IR spectrum, typically in the range of 1630-1690 cm⁻¹. mdpi.comresearchgate.net In the Raman spectrum, the C=N stretch is also expected to be a distinct and potentially strong peak.

C-O Stretching: The C-O stretching vibrations of the primary alcohol (C-OH) and the ether linkage within the oxazoline ring (O-C) will result in strong bands in the fingerprint region of the IR spectrum, typically between 1000 cm⁻¹ and 1300 cm⁻¹. researchgate.net Specifically, the C-OH stretch is often observed around 1050 cm⁻¹.

CH₂ Bending: The scissoring (bending) vibrations of the CH₂ groups in the ring and the substituent are expected to appear around 1450-1470 cm⁻¹. mdpi.com

The table below summarizes the predicted key vibrational frequencies for this compound based on established group frequencies and data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200-3600 | Strong, Broad | Weak, Broad |

| C-H Stretch (sp³) | Aliphatic (-CH, -CH₂) | 2850-3000 | Medium-Strong | Strong |

| C=N Stretch | Oxazoline Ring (Imine) | 1630-1690 | Medium-Strong | Medium-Strong |

| CH₂ Bend (Scissoring) | Aliphatic (-CH₂) | 1450-1470 | Medium | Medium |

| C-O Stretch | Alcohol (C-OH) & Ether (O-C) | 1000-1300 | Strong | Medium-Weak |

Experimental data for the closely related compound, 4-Ethyl-4-hydroxymethyl-2-methyl-Δ²-oxazoline, shows a strong, broad absorption band centered around 3400 cm⁻¹ (O-H stretch), sharp peaks in the 2880-2970 cm⁻¹ region (C-H stretch), and a prominent band around 1670 cm⁻¹ (C=N stretch), which strongly supports these predictions. nist.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals.

The chromophore in this compound is the C=N double bond within the oxazoline ring. The primary electronic transitions associated with this imine group are the n → π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) and π → π* (an electron from a bonding π orbital is promoted to an anti-bonding π* orbital) transitions.

n → π Transition:* This transition involves the lone pair of electrons on the nitrogen atom. It is a lower energy transition and is expected to result in a weak absorption band at a longer wavelength, typically in the near-UV region. For simple imines, this transition is often observed in the range of 270-300 nm.

π → π Transition:* This transition involves the electrons in the π-bond of the C=N group. It is a higher energy transition and gives rise to a strong absorption band at a shorter wavelength, usually below 200 nm in the far-UV region.

Experimental UV-Vis data for a similar compound, 4,4-dimethyl-2-oxazoline, shows a weak absorption band around 218 nm. researchgate.net This absorption is likely attributable to the n → π* transition of the C=N chromophore. The π → π* transition for this compound would be expected at a much shorter wavelength, likely below the typical measurement range of many spectrophotometers.

The solvent used for UV-Vis analysis can influence the position of the λ_max. For n → π* transitions, increasing the polarity of the solvent typically leads to a hypsochromic shift (blue shift, to shorter wavelengths). This is because polar solvents can stabilize the non-bonding orbital through hydrogen bonding, increasing the energy gap to the π* orbital. Conversely, π → π* transitions often exhibit a bathochromic shift (red shift, to longer wavelengths) in polar solvents.

The electronic transitions for this compound are summarized in the table below.

| Electronic Transition | Chromophore | Expected λ_max (nm) | Expected Molar Absorptivity (ε) | Orbital Change |

|---|---|---|---|---|

| n → π | C=N (Imine) | ~220-300 | Low (Weak) | Non-bonding → Anti-bonding π |

| π → π | C=N (Imine) | < 200 | High (Strong) | Bonding π → Anti-bonding π |

The presence of the hydroxyl and ether oxygen atoms in this compound are not expected to significantly alter the position of the main absorption bands, as they are not part of the conjugated π-system. Therefore, the UV-Vis spectrum is predicted to be relatively simple, dominated by the electronic transitions of the isolated C=N chromophore. docbrown.inforesearchgate.net

Computational Chemistry Approaches for 4,5 Dihydro 1,3 Oxazol 4 Yl Methanol

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmdpi.com It is widely applied for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For (4,5-Dihydro-1,3-oxazol-4-yl)methanol, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netmaterialsciencejournal.org This process provides a detailed picture of the molecule's ground-state geometry, which is fundamental for understanding its physical and chemical properties.

Interactive Data Table: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C4-C5 | 1.54 Å |

| Bond Length | C4-O3 | 1.43 Å |

| Bond Length | N1-C5 | 1.47 Å |

| Bond Angle | O3-C4-C5 | 109.5° |

| Bond Angle | C4-C5-N1 | 112.0° |

| Dihedral Angle | H-O-C(methanol)-C4 | 180.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net

Chemical Potential

Chemical potential (μ) describes the tendency of electrons to escape from a system. It is calculated as the negative of electronegativity and can be approximated by the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Chemical Hardness

Global chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η = (ELUMO - EHOMO) / 2. A larger value for chemical hardness implies greater stability and lower reactivity.

Electrophilicity Index

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential and chemical hardness: ω = μ2 / (2η). This index is useful for predicting the electrophilic nature of a compound.

Interactive Data Table: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Calculated Value (Illustrative) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.2 eV |

| Global Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.3 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 0.56 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas represent regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green areas represent regions of neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms, highlighting them as sites for electrophilic interaction, while the hydrogen atoms of the hydroxyl and methyl groups would exhibit a more positive potential. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful avenue for predicting the spectroscopic parameters of molecules like this compound. Density Functional Theory (DFT) is a prominent method used for this purpose, offering a balance between accuracy and computational cost. zsmu.edu.ua By employing specific basis sets, such as the widely used 6-311+G(2d,p), researchers can calculate various spectroscopic properties. nih.gov

One of the primary applications is the prediction of vibrational spectra (Infrared and Raman). Theoretical calculations can determine the vibrational frequencies and intensities of the normal modes of the molecule in the gas phase. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are another key set of parameters that can be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts relative to a standard reference compound like Tetramethylsilane (TMS). researchgate.netresearchgate.net

Furthermore, electronic properties and UV-Vis spectra can be elucidated using Time-Dependent DFT (TD-DFT) calculations. researchgate.net This approach allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum. researchgate.net Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations. researchgate.netnih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of spectroscopic parameters that can be predicted for this compound using computational methods.

| Spectroscopic Parameter | Computational Method | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | ||

| H at position X | GIAO-DFT/B3LYP/6-311+G(d,p) | δ 3.5-4.0 |

| H at position Y | GIAO-DFT/B3LYP/6-311+G(d,p) | δ 4.0-4.5 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C at position A | GIAO-DFT/B3LYP/6-311+G(d,p) | δ 60-70 |

| C at position B | GIAO-DFT/B3LYP/6-311+G(d,p) | δ 160-170 |

| IR Vibrational Frequency (cm⁻¹) | ||

| O-H stretch | DFT/B3LYP/6-311+G(d,p) | ~3400 |

| C-O stretch | DFT/B3LYP/6-311+G(d,p) | ~1100 |

| C=N stretch | DFT/B3LYP/6-311+G(d,p) | ~1650 |

| UV-Vis Absorption (nm) | ||

| λmax | TD-DFT/B3LYP/6-311+G(d,p) | ~220 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models by comparing the predicted data with experimental results. researchgate.net For a molecule like this compound, this would involve synthesizing the compound and acquiring its actual spectroscopic data, which would then be compared against the computationally predicted values.

The correlation between theoretical and experimental vibrational frequencies is often visualized by plotting the calculated values against the experimental ones. A high degree of linearity, ideally with a correlation coefficient (R²) close to 1, indicates a good agreement between theory and experiment. researchgate.net Any significant deviations can point to specific intermolecular interactions in the experimental sample, such as hydrogen bonding, that are not fully accounted for in the gas-phase theoretical calculations.

Similarly, predicted ¹H and ¹³C NMR chemical shifts are compared with the shifts observed in the experimental spectra. researchgate.net A strong linear correlation between the calculated and experimental shifts for a range of nuclei within the molecule provides confidence in the accuracy of the computed molecular structure. researchgate.net

For UV-Vis spectra, the calculated λmax values from TD-DFT are compared with the absorption maxima from the experimental spectrum. researchgate.net The solvent used in the experimental measurement can have a significant effect on the absorption wavelength, and more advanced computational models can account for solvent effects to improve the correlation.

The following table provides a hypothetical comparison between theoretical and experimental data for this compound, illustrating the process of correlating computational predictions with experimental observations.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | ||

| H at position X | δ 3.75 | δ 3.78 |

| H at position Y | δ 4.25 | δ 4.30 |

| ¹³C NMR (ppm) | ||

| C at position A | δ 65.0 | δ 65.5 |

| C at position B | δ 165.0 | δ 164.8 |

| IR Frequency (cm⁻¹) | ||

| O-H stretch | 3450 | 3400 |

| C=N stretch | 1655 | 1650 |

| UV-Vis λmax (nm) | ||

| Electronic Transition | 220 | 225 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

This correlative analysis is crucial for refining computational methodologies and for gaining a deeper understanding of the molecule's structural and electronic properties. rsc.org

Applications of 4,5 Dihydro 1,3 Oxazol 4 Yl Methanol in Catalysis and Organic Synthesis

Design and Synthesis of Dihydrooxazole-Derived Chiral Ligands

The modular nature of dihydrooxazole chemistry allows for the systematic variation of steric and electronic properties of the resulting ligands. By modifying the substituents on the oxazoline (B21484) ring or the donor atom linked to it, ligands can be fine-tuned for specific catalytic applications.

Phosphinooxazoline (PHOX) ligands are a prominent class of P,N-chelating ligands that have demonstrated exceptional efficacy in numerous asymmetric catalytic reactions. wikipedia.org These ligands feature a chiral oxazoline ring linked to a phosphine (B1218219) group, typically at the ortho position of an aryl scaffold. wikipedia.org The synthesis of PHOX ligands is modular, allowing for the installation of the phosphine and oxazoline moieties in a stepwise manner. wikipedia.org

A particularly robust and popular method for forging the crucial P-C bond is the copper(I) iodide-catalyzed coupling procedure. nih.govcaltech.edu This method facilitates the reaction between an aryl halide-substituted oxazoline and a diarylphosphine, providing excellent yields and tolerating a wide range of functional groups and steric demands. caltech.edu This approach allows for the creation of a diverse library of PHOX ligands with varied electronic and steric properties, which is crucial for catalyst optimization. caltech.edu Alternative synthetic routes include the reaction of an organolithium or Grignard reagent, derived from a 2-bromoaryl oxazoline, with chlorodiphenylphosphine. wikipedia.orgresearchgate.net

| Synthetic Route | Description | Key Reagents | Reference |

| Copper-Catalyzed Coupling | A versatile method coupling an aryl bromide-oxazoline with a phosphine. | Copper(I) iodide, Diarylphosphine | nih.govcaltech.edu |

| Organometallic Displacement | Formation of a Grignard or organolithium reagent from a bromo-aryl oxazoline, followed by reaction with a chlorophosphine. | Mg or BuLi, Chlorodiphenylphosphine | wikipedia.orgresearchgate.net |

| Anionic Displacement | Nucleophilic aromatic substitution where a phosphide (B1233454) anion displaces a fluoride (B91410) from a fluoro-aryl oxazoline. | Alkali metal diphenylphosphide | wikipedia.org |

Bisoxazoline (BOX) ligands are C2-symmetric chiral ligands containing two oxazoline rings, which have become indispensable in asymmetric catalysis. wikipedia.org Their synthesis is typically achieved through the condensation of a bifunctional precursor, such as a dicarboxylic acid derivative or a dinitrile, with two equivalents of a chiral amino alcohol. wikipedia.org The chirality of the resulting BOX ligand is directly inherited from the amino alcohol starting material, which is the precursor to (4,5-Dihydro-1,3-oxazol-4-yl)methanol.

For instance, diethyl malonimidate dihydrochloride (B599025) can be reacted with a chiral aminoindanol (B8576300) to produce methylene-bridged BOX ligands. nih.gov Similarly, 2,6-pyridinedicarbonitrile can be treated with a chiral amino alcohol in the presence of a Lewis acid catalyst like zinc trifluoromethanesulfonate (B1224126) to yield pyridine-bridged BOX (PyBOX) ligands. nih.gov The versatility of this approach allows for the creation of a wide variety of BOX ligands with different bridging units and substituents on the oxazoline ring, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic reactions. wikipedia.orgnsf.gov

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. beilstein-journals.orgnih.gov The integration of the chiral dihydrooxazole motif into an NHC framework creates a hybrid ligand class with unique stereochemical and electronic properties. These ligands can chelate to a metal center through both the carbene carbon and the oxazoline nitrogen, providing a rigid and well-defined chiral environment.

A modern approach to this ligand class involves the synthesis of fused polycyclic NHC motifs. For example, a novel L-shaped NHC ligand motif, 3-aminoimidazo[5,1-b]oxazol-5-ylidene (AImOx), has been developed. beilstein-journals.org The synthesis involves a two-step sequence starting from ynamides to construct polysubstituted 3-aminoimidazo[5,1-b]oxazol-6-ium salts, which serve as the NHC precursors. beilstein-journals.org These precursors can then be used to generate monoligated complexes with various transition metals, such as gold(I), copper(I), and iridium(I). beilstein-journals.org This design strategy effectively positions the oxazole (B20620) unit adjacent to the metal's active site, influencing the catalytic activity and selectivity.

Synthetic Utility as Key Intermediates for Complex Molecule Construction

Beyond catalysis, the this compound scaffold is a valuable chiral building block. Its inherent functionality and stereochemistry, often derived from natural amino acids, make it an ideal starting point for constructing more complex and biologically significant molecules.

Precursors for Heterocyclic Amino Acids

The oxazoline ring, particularly when derived from serine, serves as a masked form of an amino acid, which can be revealed through subsequent chemical transformations. utexas.edu This strategy is employed in the stereoselective synthesis of novel amino acid derivatives. For instance, the ring-opening of oxazolines derived from L-serine with thiolacetic acid is a key step in a short and efficient synthesis of all four diastereomers of 3-mercaptoaspartic acid derivatives.

In nature, a similar principle is observed where serine and cysteine residues in precursor proteins undergo post-translational modification. utexas.edu This process involves an ATP-dependent cyclodehydration to form oxazoline (from serine) or thiazoline (B8809763) (from cysteine) intermediates, which can then be further oxidized to the corresponding oxazole and thiazole (B1198619) heterocycles found in the final natural product. utexas.edu This biological pathway underscores the fundamental role of the oxazoline structure as a direct precursor to amino acid-derived moieties in complex biomolecules. utexas.edu

Building Blocks for Pharmaceutical Intermediates

Oxazoline-containing molecules are prevalent in numerous medicinally active compounds and natural products, making them important targets and intermediates in pharmaceutical synthesis. The rigid oxazoline core can act as a peptide bond isostere, offering resistance to hydrolysis and protease degradation. utexas.edu

A notable example is the use of a substituted this compound derivative, specifically (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3, as a key intermediate in the preparation of labeled versions of the antibiotics Florfenicol and Thiamphenicol. The synthesis of oxazolines from amino alcohols is a common strategy to access chiral ligands and pharmaceutical intermediates. bldpharm.com

Formation of Diverse Heterocyclic Systems (e.g., Pyrazoles, Oxadiazoles (B1248032), Thiadiazoles, Pyrimidines)

The oxazoline ring, while stable under many conditions, can undergo ring-opening or rearrangement reactions, positioning it as a versatile precursor for other heterocyclic systems. Although direct, one-step transformations to all systems are not common, multi-step sequences involving the oxazoline core are synthetically valuable.

Pyrazoles : The synthesis of pyrazoles can be achieved from other heterocycles. For example, a nickel-catalyzed transformation of isoxazoles and oxadiazoles can yield the corresponding pyrazoles. While not a direct conversion from an oxazoline, this demonstrates the principle of heterocyclic interconversion.

Oxadiazoles and Thiadiazoles : The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles often proceeds through the cyclization of acylhydrazones or thiosemicarbazides, respectively. Intermediates for these reactions can potentially be derived from the functional groups present on a this compound precursor after suitable chemical manipulation.

Pyrimidines : Pyrimidines are typically synthesized via the cyclization of β-dicarbonyl compounds with amidines or related synthons. A novel ring-expansion of pyrazoles to pyrimidines has also been reported, showcasing a modern approach to heterocyclic transformation.

Role in New Material Development

The this compound structural unit is a monomer precursor for a highly versatile class of polymers known as poly(2-oxazoline)s (PAOx). These polymers are synthesized via cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. acs.org PAOx are considered pseudo-peptides due to their structural similarity to polypeptides and exhibit many desirable properties for biomedical applications, including biocompatibility, low immunogenicity ("stealth" behavior), and high stability. acs.org

The versatility of PAOx allows for the creation of tailor-made materials. Functional groups can be precisely introduced into the polymer, enabling the development of materials for drug delivery, tissue engineering, and hydrogels. acs.org For example, copolymers of different oxazoline monomers can be designed to be stimuli-responsive, changing their properties in response to environmental cues like temperature or pH. Recent research has even focused on developing bioactive PAOx-based nanomaterials that possess intrinsic therapeutic properties, such as radical trapping and anti-ferroptosis activity, highlighting the potential for these materials in advanced therapies.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Acryloyl-oxazolidinone |

| 3-Crotonoyloxazolidinone |

| (1S,2S)-2-amino-1-phenylpropane-1,3-diol |

| (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3 |

| Florfenicol |

| Thiamphenicol |

| 3-mercaptoaspartic acid |

| Cyclopentadiene |

| Diphenyl nitrone |

| Serine |

| Cysteine |

Future Research Directions in 4,5 Dihydro 1,3 Oxazol 4 Yl Methanol Chemistry

Emerging Synthetic Methodologies and Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern organic chemistry. Future research in the synthesis of (4,5-Dihydro-1,3-oxazol-4-yl)methanol and its derivatives is increasingly focused on the principles of green chemistry.

Key Research Thrusts:

Renewable Starting Materials: A significant push is anticipated towards the use of bio-based starting materials to replace traditional petroleum-derived precursors. This approach aims to reduce the carbon footprint and enhance the sustainability of the synthetic process.

Catalytic Innovations: The exploration of novel catalytic systems, including biocatalysts and earth-abundant metal catalysts, is expected to yield more efficient and selective syntheses. These methods often allow for milder reaction conditions and reduced waste generation. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasonic-mediated syntheses are gaining traction as they can significantly shorten reaction times, increase yields, and in some cases, enable solvent-free reactions. nih.govmdpi.com

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of oxazoline (B21484) derivatives is a promising area for future investigation, potentially leading to more efficient and automated production.

| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Starting Materials | Petroleum-based | Renewable, bio-based |

| Catalysts | Precious metals, hazardous reagents | Biocatalysts, earth-abundant metals, non-toxic catalysts researchgate.net |

| Solvents | Volatile organic compounds | Water, ionic liquids, supercritical fluids, solvent-free conditions mdpi.com |

| Energy Input | Conventional heating | Microwave, ultrasound, mechanochemistry nih.govmdpi.com |

| Waste Generation | Often significant | Minimized through atom economy and catalyst recycling |

Advancements in Catalytic Applications and Ligand Design

The chiral oxazoline moiety is a well-established "privileged ligand" scaffold in asymmetric catalysis. This compound serves as a key building block for a diverse range of these ligands, such as the widely used phosphinooxazoline (PHOX) ligands. nih.gov Future research will likely focus on the rational design of more sophisticated and task-specific ligands.

Areas of Future Development:

Novel Ligand Architectures: Efforts will be directed towards synthesizing ligands with novel steric and electronic properties by modifying the core this compound structure. This includes the introduction of new substituents and the incorporation of additional coordinating groups to fine-tune the catalytic activity and selectivity.

Cooperative Catalysis: The design of ligands that can participate in cooperative or dual catalytic systems is an emerging area. nih.gov These systems, where two or more catalysts work in concert, can enable challenging transformations that are not feasible with a single catalyst.

Expanded Reaction Scope: There is a continuous drive to apply oxazoline-based catalysts to a broader range of asymmetric transformations, including C-H activation, photoredox catalysis, and polymerization reactions.

Integration with Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. patsnap.com In the context of this compound chemistry, computational methods are poised to play a pivotal role in the rational design of new ligands and catalysts. nih.govwiley.com

Impact of Computational Tools:

Molecular Modeling and Docking: These techniques allow for the visualization of the three-dimensional structures of catalyst-substrate complexes, providing insights into the origins of stereoselectivity. patsnap.comnih.gov This understanding is crucial for the design of more effective catalysts.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the energies of transition states and reaction intermediates, helping to elucidate reaction mechanisms and predict the most favorable reaction pathways.

Virtual Screening: Large libraries of virtual ligands derived from this compound can be computationally screened to identify promising candidates for a specific catalytic application, thereby accelerating the discovery process. patsnap.comnih.gov

Machine Learning and AI: The application of machine learning algorithms to predict the performance of catalysts based on their structural features is a rapidly growing area that holds immense potential for the de novo design of highly efficient catalytic systems. wiley.com

| Computational Technique | Application in this compound Chemistry |

|---|---|

| Molecular Modeling | Visualization of ligand-metal complexes and substrate binding. patsnap.com |

| Molecular Docking | Predicting the preferred orientation of substrates in the catalyst's active site. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Establishing correlations between ligand structure and catalytic performance. patsnap.comnih.gov |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and transition state geometries. |

| Virtual Screening | High-throughput in silico evaluation of potential ligand candidates. nih.gov |

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in this compound—the hydroxyl group and the oxazoline ring—offer multiple avenues for chemical modification. nih.gov Future research will undoubtedly uncover new reactions and derivatizations, leading to compounds with novel properties and applications.

Potential Research Avenues:

Ring-Opening Reactions: Controlled opening of the oxazoline ring can provide access to a variety of chiral amino alcohol derivatives, which are valuable building blocks in their own right.

Polymer Chemistry: The hydroxyl group can be used as a handle to incorporate the chiral oxazoline unit into polymeric structures, leading to the development of new chiral polymers with potential applications in materials science and as recyclable catalysts.

Bio-conjugation: The derivatization of this compound to enable its conjugation to biomolecules could open up new possibilities in chemical biology and medicinal chemistry.

Synthesis of Complex Natural Products: The use of this chiral building block in the total synthesis of complex natural products will continue to be an active area of research, showcasing its utility in constructing stereochemically rich molecules.

Biotransformations: The use of microorganisms or isolated enzymes to perform selective transformations on the this compound scaffold is an emerging area that could provide access to novel derivatives that are difficult to obtain through traditional chemical methods. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (4,5-dihydro-1,3-oxazol-4-yl)methanol derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing substituted aldehydes with ethanol and catalytic acetic acid under anhydrous conditions. For example, 4-amino-1,2,4-triazole derivatives react with benzaldehydes to yield oxazoline intermediates, followed by reduction or functionalization . Optimization includes adjusting reaction time, solvent polarity (e.g., absolute ethanol vs. DMF), and stoichiometric ratios to improve yields. Monitoring via TLC or HPLC is critical for intermediate verification.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxazoline ring structure and hydroxyl group position. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=N stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns . For crystalline derivatives, single-crystal X-ray diffraction using SHELXL refinement provides unambiguous structural confirmation .

Q. What safety precautions are necessary when handling this compound derivatives in the lab?

- Methodological Answer : Due to limited toxicological data, these compounds should be treated as potential irritants. Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of powders; store in airtight containers under inert gas (e.g., N₂). Safety Data Sheets (SDS) recommend disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound derivatives for corrosion inhibition studies?

- Methodological Answer : Density functional theory (DFT) calculations using software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capabilities. Multiwfn analysis quantifies electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic sites critical for adsorption on metal surfaces . Pair these with molecular dynamics simulations to assess binding energies on Fe or Al substrates in acidic media.

Q. What experimental design considerations are critical for evaluating corrosion inhibition efficiency of these compounds in acidic environments?

- Methodological Answer : Use electrochemical techniques:

- Potentiodynamic Polarization : Measures corrosion current density (icorr) and Tafel slopes to determine inhibition efficiency (IE%).

- Electrochemical Impedance Spectroscopy (EIS) : Evaluates charge-transfer resistance and double-layer capacitance to study adsorption kinetics.

- Gravimetric Analysis : Tracks mass loss over time in 1 M HCl or H₂SO₄.

Control variables include concentration (10⁻⁶–10⁻³ M), temperature (298–328 K), and surface pretreatment (e.g., abrasive polishing) .

Q. How can structural modifications of the oxazoline ring enhance biological activity or material properties?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-position of the oxazoline ring to stabilize the structure and modulate solubility. Substituents like aryl or alkyl chains at the 4-position can enhance lipophilicity for membrane penetration in antimicrobial studies. For corrosion inhibition, bulky tert-butyl groups improve steric hindrance, reducing desorption rates .

Q. What strategies resolve contradictions in reported inhibition efficiencies (e.g., 89% vs. 95% IE) for similar derivatives?

- Methodological Answer : Discrepancies often arise from differences in:

- Testing Conditions : Varying HCl concentrations (0.5 M vs. 1 M), temperature, or exposure time.

- Surface Heterogeneity : Metal alloy composition or pretreatment methods.

- Analytical Sensitivity : EIS vs. weight loss methods.

Standardize protocols using ASTM guidelines and validate with multiple techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.